6,7-Dimethoxy-8-nitro-isoquinoline
Description
6,7-Dimethoxy-8-nitro-isoquinoline is a nitro-substituted isoquinoline derivative characterized by methoxy groups at positions 6 and 7 and a nitro group at position 6. Isoquinolines are known for diverse biological activities, including smooth muscle relaxation, receptor binding, and enzyme modulation . The methoxy and nitro substituents likely influence electronic properties, solubility, and binding interactions.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
6,7-dimethoxy-8-nitroisoquinoline |
InChI |
InChI=1S/C11H10N2O4/c1-16-9-5-7-3-4-12-6-8(7)10(13(14)15)11(9)17-2/h3-6H,1-2H3 |
InChI Key |
ICYOADYMXLHXDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=NC=CC2=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural analogs, emphasizing substituent positions and functional groups:
Physicochemical Properties
- 4-Chloro-6,7-dimethoxyquinoline: Melting point = 403–404 K; planar structure with intramolecular interactions enhances crystallinity .
- DMABI : Binds to three intestinal membrane proteins (36 kDa, 52 kDa, 26 kDa), with temperature-dependent saturation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6,7-dimethoxy-8-nitro-isoquinoline, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via nitration of 6,7-dimethoxy-isoquinoline derivatives. Key steps include controlling nitration temperature (0–5°C) to minimize byproducts and using mixed acid (HNO₃/H₂SO₄) for regioselectivity. Post-reaction purification via recrystallization (e.g., ethanol/water) improves purity. For optimization, vary stoichiometry (e.g., 1.2–1.5 equivalents of HNO₃) and monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy groups at C6/C7, nitro at C8).
- HPLC-MS for purity assessment (≥95% recommended for pharmacological studies).
- Elemental Analysis to verify empirical formula (e.g., C₁₁H₁₀N₂O₅).
- Melting Point consistency (compare with literature values, e.g., 145–148°C) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light.
- Decomposition Risks : Thermal decomposition (>150°C) may release NOₓ and CO; use fume hoods during synthesis.
- PPE : Wear nitrile gloves, lab coats, and goggles. Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) .
Advanced Research Questions
Q. How can diastereoselectivity challenges in this compound derivatives be addressed during chiral synthesis?
- Methodology : For chiral modifications (e.g., Reissert compound formation), use bulky chiral auxiliaries (e.g., 9-phenylmenthyl) to enhance steric hindrance and diastereomeric ratios (up to 80:20). Anion stabilization (e.g., NaH in DMF at −40°C) improves selectivity. Purify diastereomers via fractional crystallization (e.g., hexane/ethyl acetate) .
Q. What analytical strategies resolve discrepancies in pharmacological activity data for this compound analogs?
- Methodology :
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Metabolite Profiling : Employ LC-QTOF-MS to identify active metabolites interfering with assays.
- Receptor Binding Studies : Radioligand competition assays (e.g., ³H-labeled antagonists) validate target engagement specificity .
Q. How can researchers optimize the stability of this compound in aqueous buffers for in vitro studies?
- Methodology :
- pH Adjustment : Maintain pH 6.5–7.5 (PBS buffer) to prevent nitro group hydrolysis.
- Co-Solvents : Use 10% DMSO or cyclodextrins to enhance solubility without destabilization.
- Accelerated Stability Testing : Store samples at 25°C/60% RH and monitor degradation via UPLC at 0, 7, 14 days .
Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nitration regioselectivity).
- Docking Studies : AutoDock Vina predicts binding modes with biological targets (e.g., kinase inhibitors).
- SAR Analysis : MOE or Schrödinger Suite links structural modifications (e.g., methoxy vs. ethoxy) to activity trends .
Data Contradiction & Validation
Q. How should conflicting cytotoxicity data for this compound derivatives be reconciled across studies?
- Methodology :
- Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
- Assay Standardization : Normalize results to reference compounds (e.g., doxorubicin).
- Meta-Analysis : Use RevMan or R to pool data from ≥3 independent studies, adjusting for batch effects .
Applications in Method Development
Q. What protocols validate this compound as an internal standard in LC-MS bioanalysis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
